molecular formula C7H4N2O2S B8786164 4-Nitrobenzo[d]isothiazole

4-Nitrobenzo[d]isothiazole

Cat. No.: B8786164
M. Wt: 180.19 g/mol
InChI Key: JJSWRWOWWXTUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzo[d]isothiazole is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

4-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H

InChI Key

JJSWRWOWWXTUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

P.2 4-Nitrobenzisothiazole, 5-nitrobenzisothiazole and 7-nitrobenzisothiazole 300 g of benzisothiazole are added, with cooling, to 750 ml of concentrated sulfuric acid, the solution is cooled to -40° C., and 227.5 g of potassium nitrate are added in portions, in such a manner that the temperature does not rise above room temperature. After standing at room temperature for 15 hours, the reaction mixture is poured onto ice and the solid portion is filtered off and dried. The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85. After evaporation, there are isolated from the fractions 5.5% of the theorectical yield of 4-nitrobenzisothiazole, 56.5% of the theoretical yield of 5-nitrobenzisothiazole and 36.8% of the theoretical yield of 7-nitrobenzisothiazole (compounds 16, 11 and 1, Table).
[Compound]
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
227.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

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